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molecular formula C18H20N2O6S B8518948 1-formyl-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indole-5-sulfonamide

1-formyl-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No. B8518948
M. Wt: 392.4 g/mol
InChI Key: JETCWVMTMDKTOB-UHFFFAOYSA-N
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Patent
US06710185B2

Procedure details

A room temperature mixture of Example 1 (153.5 g, 0.625 mol), 3,4,5-trimethoxyaniline (109 g, 0.595 mmol), and sodium bicarbonate (75 g, 0.895 mol) in ethyl acetate (1.1 L) and water (1.05 L) was stirred for 20 hours, treated with methyl tert-butyl ether (1 L), stirred for 1 hour, filtered, washed with water (2×500 mL) and methyl tert-butyl ether (2×300 mL), and dried under vacuum at 50° C. for 20 hours to provide 223.4 g of the desired product (95.7%) as a mixture of rotamers.
Quantity
153.5 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
Name
Quantity
1.05 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Yield
95.7%

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]1[C:11]2[C:6](=[CH:7][C:8]([S:12](Cl)(=[O:14])=[O:13])=[CH:9][CH:10]=2)[CH2:5][CH2:4]1)=[O:2].[CH3:16][O:17][C:18]1[CH:19]=[C:20]([CH:22]=[C:23]([O:27][CH3:28])[C:24]=1[O:25][CH3:26])[NH2:21].C(=O)(O)[O-].[Na+].C(OC)(C)(C)C>C(OCC)(=O)C.O>[CH:1]([N:3]1[C:11]2[C:6](=[CH:7][C:8]([S:12]([NH:21][C:20]3[CH:22]=[C:23]([O:27][CH3:28])[C:24]([O:25][CH3:26])=[C:18]([O:17][CH3:16])[CH:19]=3)(=[O:14])=[O:13])=[CH:9][CH:10]=2)[CH2:5][CH2:4]1)=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
153.5 g
Type
reactant
Smiles
C(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)Cl
Name
Quantity
109 g
Type
reactant
Smiles
COC=1C=C(N)C=C(C1OC)OC
Name
Quantity
75 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
1.1 L
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1.05 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
C(C)(C)(C)OC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (2×500 mL) and methyl tert-butyl ether (2×300 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C. for 20 hours
Duration
20 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)NC1=CC(=C(C(=C1)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 223.4 g
YIELD: PERCENTYIELD 95.7%
YIELD: CALCULATEDPERCENTYIELD 95677.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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